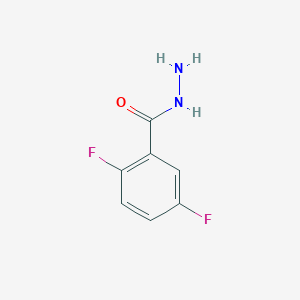

2,5-Difluorobenzohydrazide

描述

2,5-Difluorobenzohydrazide (C₇H₆F₂N₂O) is a fluorinated aromatic hydrazide derivative characterized by fluorine atoms at the 2- and 5-positions of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of hydrazone derivatives and heterocyclic scaffolds with biological relevance. Its synthesis typically involves the condensation of 2,5-difluorobenzoyl chloride with hydrazine hydrate or via multi-step reactions involving acetohydrazide intermediates . The compound is isolated as a white solid, with purity levels often exceeding 97% . Its structural features, including electron-withdrawing fluorine substituents, enhance its reactivity in nucleophilic acyl substitution and cyclocondensation reactions, making it valuable in medicinal chemistry and materials science.

属性

IUPAC Name |

2,5-difluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRRZAITMSBJFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378872 | |

| Record name | 2,5-difluorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265644-03-9 | |

| Record name | 2,5-Difluorobenzoic hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=265644-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-difluorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

2,5-Difluorobenzohydrazide can be synthesized through the reaction of 2,5-difluorobenzoic acid with hydrazine hydrate. The reaction typically involves heating the mixture under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:

2,5-Difluorobenzoic acid+Hydrazine hydrate→this compound+Water

The reaction is usually carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The process involves continuous monitoring of temperature, pressure, and reaction time to ensure consistent product quality. The final product is typically purified through recrystallization or other suitable purification techniques .

化学反应分析

Types of Reactions

2,5-Difluorobenzohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products Formed

Oxidation: Formation of azides or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted benzohydrazides with various functional groups.

科学研究应用

2,5-Difluorobenzohydrazide has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential antibacterial and anticancer activities.

Material Science: It is used in the development of novel materials with unique properties, such as polymers and coatings.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: It is used in the study of enzyme inhibitors and other biologically active compounds.

作用机制

The mechanism of action of 2,5-difluorobenzohydrazide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as an inhibitor of certain enzymes, thereby interfering with the metabolic processes of bacteria or cancer cells. The fluorine atoms enhance the compound’s binding affinity to the target enzymes, leading to increased potency and selectivity .

相似化合物的比较

3,5-Difluorobenzohydrazide (CAS 244022-63-7)

2,5-Difluorophenylacetic Acid (CAS 85068-27-5)

1-(2,5-Difluorobenzyl)hydrazine (CAS 1856064-19-1)

Anti-Tubercular Activity

- This compound Derivative 6i : Exhibits enhanced activity against Mycobacterium tuberculosis (MIC = 1.6 µg/mL) due to the nitroimidazo[1,2-b]pyridazine moiety enhancing membrane penetration .

- 3,5-Difluorobenzohydrazide Analogues: Limited data, but meta-fluorine substitution in related hydrazides reduces anti-tubercular potency compared to para-substituted derivatives .

Antimicrobial Activity

- Compound 8j : (E)-N’-(4-(1-((3,4-dimethoxypyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)benzylidene)-2,5-difluorobenzohydrazide shows broad-spectrum activity (MIC = 4–8 µg/mL) against Gram-positive bacteria, attributed to the triazole-pyridazine hybrid structure .

- Non-Fluorinated Benzohydrazides: Generally exhibit lower activity, highlighting the role of fluorine in enhancing lipophilicity and target binding .

Physicochemical Properties

生物活性

2,5-Difluorobenzohydrazide, with the molecular formula CHFNO, is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The unique positioning of the fluorine atoms at the 2nd and 5th positions on the benzene ring significantly influences the compound's chemical reactivity and biological activity. The hydrazide group attached to the carboxyl group enhances its interaction with biological targets, making it a candidate for further research in pharmacology and material science.

Target of Action : this compound primarily targets bacterial cells. Its mechanism involves disrupting essential metabolic processes or cell wall synthesis within these cells.

Mode of Action : Research indicates that hydrazone derivatives can interfere with bacterial biochemical pathways such as DNA replication and cell wall synthesis. This disruption leads to bacterial cell death, highlighting its potential as an antibacterial agent.

Biochemical Pathways : The compound may affect various biochemical pathways critical for bacterial survival. For instance, it can inhibit enzymes involved in synthesizing peptidoglycan, a vital component of bacterial cell walls.

Antibacterial Properties

Several studies have reported on the antibacterial efficacy of this compound and its derivatives:

- Antibacterial Screening : In one study, various hydrazone derivatives synthesized from 2,5-difluorobenzoic acid exhibited significant antibacterial activity against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The compound demonstrated moderate antibacterial sensitivity compared to standard antibiotics like streptomycin .

- Comparison with Other Compounds : When compared to similar compounds like 2,4-difluorobenzohydrazide and 3,5-difluorobenzohydrazide, this compound showed unique antibacterial profiles due to its specific electronic and steric effects stemming from the fluorine substitutions.

| Compound Name | Antibacterial Activity | Reference |

|---|---|---|

| This compound | Moderate | |

| 2,4-Difluorobenzohydrazide | Low | |

| 3,5-Difluorobenzohydrazide | Weak |

Case Studies

- Study on Hydrazone Derivatives : A study evaluated a series of hydrazone derivatives derived from 2,5-difluorobenzoic acid. The results indicated that substituents such as -OH and -SOMe enhanced antibacterial activity significantly compared to other derivatives lacking these groups .

- Fungal Activity : Although primarily studied for antibacterial properties, some derivatives have also been tested for antifungal activity against Cryptococcus neoformans, showing varying degrees of effectiveness depending on structural modifications .

Synthetic Routes

The synthesis of this compound typically involves reacting 2,5-difluorobenzoic acid with hydrazine hydrate under reflux conditions in solvents like ethanol or methanol. This reaction is crucial for obtaining high yields of the compound necessary for biological testing.

Research Applications

- Medicinal Chemistry : Used as an intermediate in synthesizing pharmaceutical compounds with potential antibacterial and anticancer activities.

- Material Science : Investigated for applications in developing novel materials with unique properties.

- Organic Synthesis : Serves as a building block for more complex organic molecules used in various chemical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。